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Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide
(ASO) designed to treat amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD)
associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS/FTD). This technical
guide synthesizes the key preclinical evidence demonstrating the efficacy of ION363 in a
disease-relevant mouse model of FUS-ALS. The data presented herein provides a
comprehensive overview of the molecular and cellular effects of ION363, establishing a strong
foundation for its clinical development.

Mutations in the FUS gene are a significant cause of familial ALS, particularly aggressive
juvenile-onset forms.[1][2] The underlying disease mechanism is believed to be a toxic gain-of-
function of the FUS protein, which leads to its mislocalization from the nucleus to the cytoplasm
and the formation of toxic protein aggregates.[1] ION363 is a non-allele-specific ASO that
targets FUS mRNA, leading to a reduction in the production of both wild-type and mutant FUS
protein.[3] Preclinical studies have shown that this reduction of FUS protein can prevent the
loss of motor neurons in mouse models of FUS-ALS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of ION363
in a knock-in mouse model of FUS-ALS. These studies demonstrate the potent and durable
effects of a single intracerebroventricular (ICV) injection of ION363 on FUS protein levels and
downstream pathological markers.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1680679?utm_src=pdf-interest
https://oligotherapeutics.org/targeting-als-fus-early-insights-from-the-jacifusen-ion363-case-series/
https://www.neurologylive.com/view/phase-3-antisense-medicine-trial-examines-cause-juvenile-als
https://oligotherapeutics.org/targeting-als-fus-early-insights-from-the-jacifusen-ion363-case-series/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799464/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1: Effect of a Single 20-ug ICV Dose of ION363 on FUS Protein Levels in the Central
Nervous System of 1-Month-Old P517L/WT Mice

FUS Protein

. . Statistical
Brain Region Treatment Genotype Level o
. Significance
Reduction

Brain ION363 WT/WT ~80% P <0.001
Brain ION363 P517L/WT ~80% P <0.001
Cervical Spinal

ION363 WT/WT ~80% P <0.001
Cord
Cervical Spinal

ION363 P517L/WT ~80% P <0.001
Cord
Lumbar Spinal

ION363 WT/WT ~80% P <0.001
Cord
Lumbar Spinal

ION363 P517L/WT ~80% P <0.001

Cord

Data adapted from Korobeynikov et al., 2022. A non-targeted control (NTC) ASO was used as

a comparator.

Table 2: Pathological and Functional Outcomes in MN-P517L/A14 Mice Following a Single

Perinatal 20-ug ICV Dose of ION363

NTC-Treated MN-

ION363-Treated

Outcome Measure Age
P517L/A14 MN-P517L/A14

Lumbar Motor Neuron o

4 Months ~12% loss No significant loss
Loss
Lumbar Motor Neuron o o

6 Months Significant loss No significant loss
Loss
Muscle Denervation 4 Months Present Prevented
Microgliosis 4 Months Present Prevented
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Data adapted from Korobeynikov et al., 2022. These findings indicate a delay in the onset of
disease pathology.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide,
providing a framework for understanding the generation of the presented data.

1. Animal Models

e FUS Knock-in Mouse Lines: A series of FUS knock-in mouse lines were generated to
express the equivalent of human ALS-associated mutations, specifically FUSP525L (P517L
in mice) and FUSAEX14 (A14 in mice), directly into the endogenous mouse Fus locus.

o Compound Heterozygous Model: To create a model with an accelerated, ALS-like
phenotype, conditional compound heterozygous mutant FUS mice (MN-P517L/A14) were
used.

2. ION363 Administration

+ Route of Administration: A single intracerebroventricular (ICV) injection was administered to
newborn (postnatal day 1) mice.

e Dose: A 20-ug dose of ION363 or a non-targeted control (NTC) ASO was used.
3. Western Immunoblot Analysis

» Tissue Preparation: Brain and spinal cord tissues were harvested from ASO-treated animals
at 1 month of age. Protein lysates were prepared from these tissues.

e Antibodies: Immunoblots were probed with anti-FUS antibodies to detect FUS protein levels.

e Quantification: The intensity of the protein bands was quantified to determine the relative
reduction in FUS protein levels in ION363-treated animals compared to NTC-treated
controls.

4. Sarkosyl Solubility Fractionation
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e Purpose: This technique was used to assess the levels of detergent-insoluble FUS and other
RNA-binding proteins, which are a pathological hallmark of FUS-ALS.

e Procedure: Brainstem samples were fractionated into soluble, sarkosyl-soluble, and
sarkosyl-insoluble fractions. The protein content of each fraction was then analyzed by
immunoblotting.

5. Immunohistochemistry and Motor Neuron Quantification
» Tissue Processing: Spinal cords were sectioned and stained with relevant antibodies.

e Motor Neuron Counting: The number of lumbar motor neurons was quantified at 4 and 6
months of age in both NTC- and ION363-treated mice to assess neurodegeneration.

e Gliosis and Denervation Assessment: Immunohistochemical staining for markers of
microgliosis (Ibal) and muscle denervation was performed to evaluate these pathological
features.

Visualizations

The following diagrams illustrate the mechanism of action of ION363 and the experimental
workflow used in the preclinical studies.
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Caption: Mechanism of action of ION363, an antisense oligonucleotide that reduces FUS
protein production.
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Caption: Experimental workflow for preclinical evaluation of ION363 in a FUS-ALS mouse
model.
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 To cite this document: BenchChem. [Preclinical Efficacy of ION363: A Technical Overview for
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680679#preclinical-evidence-for-ion363-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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